1-Benzyl-3-(4-chlorophenyl)urea
Overview
Description
1-Benzyl-3-(4-chlorophenyl)urea is a chemical compound with the linear formula C14H13ClN2O . It is used in various scientific research and has been identified as a potential lead drug candidate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13ClN2O . It has a molecular weight of 260.726 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 260.726 . The compound’s solubility in DMSO is unknown .Scientific Research Applications
Insecticidal Activity
1-Benzyl-3-(4-chlorophenyl)urea derivatives have been investigated for their insecticidal properties. Studies have demonstrated their effectiveness in interfering with cuticle deposition in insects, leading to failure in moulting or pupation, and ultimately causing death in the insects. This mode of action is distinct from other insecticides, and these compounds are expected to be safe towards mammals (Mulder & Gijswijt, 1973). Another study highlighted the inhibition of chitin synthesis by benzoylurea insecticides, which affects the cuticle of larvae (Deul, Jong, & Kortenbach, 1978).
Environmental Degradation Studies
Research has been conducted on the environmental degradation of related compounds, such as the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media. This study examined the rate constants, half-lives, and photoreaction products in different conditions, providing insights into the environmental impact and breakdown products of these compounds (Guoguang, Xiangning, & Xiao-bai, 2001).
Structural and Material Studies
Several studies have focused on the crystal structure and properties of benzoylurea pesticides. For instance, a study detailed the crystal structure of flufenoxuron, a benzoylurea pesticide, revealing specific dihedral angles and hydrogen bonds forming a three-dimensional architecture (Jeon, Kang, Lee, & Kim, 2014). Another study investigated the electronic, optical, and nonlinear optical properties of a novel chalcone derivative, providing insights into potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Genotoxicity and Environmental Safety
A study evaluated the genotoxicity of diflubenzuron, a related compound, by conducting a micronuclear test on Danio rerio (zebrafish). This research is crucial for understanding the environmental safety and potential genotoxic effects of such compounds (Medyankina, Kochetkov, Golovacheva, & Nikiforov-Nikishin, 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAFKALFDTZCSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352642 | |
Record name | 1-benzyl-3-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13208-51-0 | |
Record name | 1-benzyl-3-(4-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-3-(4-CHLOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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